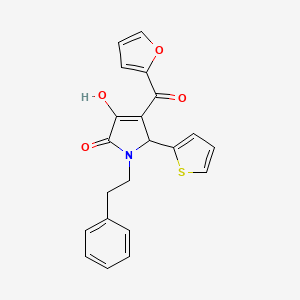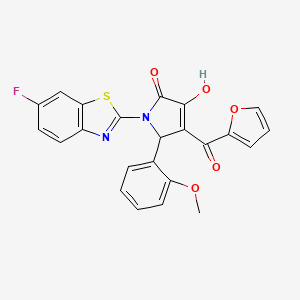![molecular formula C21H24ClN7O B12143565 N-(3-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B12143565.png)
N-(3-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine: is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a piperazine moiety, and substituted phenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Final Assembly: The final compound is assembled by linking the substituted triazine ring with the piperazine moiety through a series of condensation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazine ring or the piperazine moiety, resulting in the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are employed under appropriate conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced triazine or piperazine derivatives.
Substitution Products: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
Biology and Medicine:
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industry:
Agriculture: The compound can be used in the development of agrochemicals, such as herbicides and pesticides.
Electronics: It is employed in the fabrication of electronic components, including semiconductors and sensors.
作用機序
The mechanism of action of N-(3-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The pathways involved include signal transduction cascades and metabolic pathways, leading to various biological effects.
類似化合物との比較
- N-(3-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate compound with (methylsulfinyl)methane
- 2-Fluorodeschloroketamine
Uniqueness: this compound is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets, making it versatile in various applications. Its structural complexity also provides opportunities for further modification and optimization in research and industrial settings.
特性
分子式 |
C21H24ClN7O |
|---|---|
分子量 |
425.9 g/mol |
IUPAC名 |
2-N-(3-chlorophenyl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H24ClN7O/c1-30-18-7-5-17(6-8-18)29-11-9-28(10-12-29)14-19-25-20(23)27-21(26-19)24-16-4-2-3-15(22)13-16/h2-8,13H,9-12,14H2,1H3,(H3,23,24,25,26,27) |
InChIキー |
ALNCGWKUGGPALU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NC(=N3)NC4=CC(=CC=C4)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-bromo-4-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12143504.png)

![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12143521.png)
![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12143527.png)
![4-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12143528.png)
![(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12143533.png)
![2-(4-ethylpiperazin-1-yl)-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12143537.png)

![(5Z)-3-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12143541.png)

![N-[(4-bromophenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B12143547.png)

![N-(2,5-dichlorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12143554.png)
